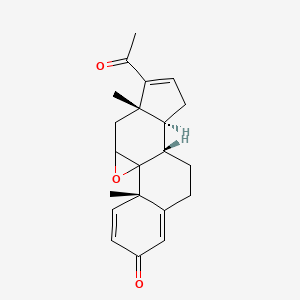![molecular formula C₈H₆D₄ClN₅O₃S B1146126 N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide CAS No. 1331642-98-8](/img/structure/B1146126.png)
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide
概要
説明
Synthesis Analysis
The synthesis of compounds related to N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide often involves complex reactions that utilize specific precursors and conditions to introduce nitramide groups and other functional elements. For instance, energetic salts based on N,N'-methylenebis(N-(4-(dinitromethyl)-1,2,5-oxadiazol-3-yl)nitramide) derivatives were synthesized and characterized by NMR and IR spectroscopy, demonstrating the intricate steps required to synthesize nitrogen-rich compounds with specific functional groups (Yu et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds often showcases complex arrangements of rings and functional groups. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, highlighting the importance of structural analysis in understanding the geometry and electronic configuration of such molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with oxadiazole and thiazole rings often include nitration, methylation, and other modifications to introduce or alter functional groups. For instance, the conversion of 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a compound with a new condensed ring system demonstrates the reactivity and transformation potential of these molecules under specific conditions (Spinelli et al., 1992).
Physical Properties Analysis
The physical properties of similar compounds, such as crystal density, melting point, and thermal stability, are crucial for understanding their behavior and potential applications. For instance, the study on DTO [N-(1,7-Dinitro-1,2,6,7-tetrahydro-[1,3,5]triazino[1,2-c][1,3,5]oxadiazin-8(4H)-ylidene)nitramide] combined experimental and modeling approaches to report its crystal structure and solid-phase heat of formation, providing insights into its physical characteristics (Batyrev et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to form salts or undergo ring transformations, are essential for comprehending the behavior of these compounds in different environments. For example, the synthesis and rearrangement of N-methyl-N-(2-thiazolyl)-nitramine showcases the compound's reactivity and the potential for structural modifications through specific chemical reactions (Daszkiewicz et al., 2001).
科学的研究の応用
Vibrational and Electronic Spectra Analysis Research conducted by Zhang et al. (2014) focused on the vibrational and electronic spectra of thiamethoxam, employing both experimental measurements and computational methods like DFT. The study provided a comprehensive analysis of the compound's structural and spectral properties, contributing to a deeper understanding of its physical and chemical characteristics (Fang Zhang et al., 2014).
Hydrolysis Mechanisms Karmakar, Singh, and Kulshrestha (2009) explored the hydrolysis of thiamethoxam under various conditions, identifying the kinetics and mechanisms involved. Their work shed light on the environmental degradation of thiamethoxam, revealing its stability and transformation products in different pH conditions (R. Karmakar et al., 2009).
Controlled Release Formulations Sarkar et al. (2012) developed controlled release formulations of thiamethoxam using amphiphilic copolymers. Their study highlighted the potential for creating more effective and environmentally safe applications of thiamethoxam in agriculture (D. Sarkar et al., 2012).
Metabolite Profiling in Tomato Investigating the metabolism of thiamethoxam in tomato plants, Karmakar, Bhattacharya, and Kulshrestha (2009) provided insights into how thiamethoxam is processed within plants, identifying various metabolites and proposing a metabolic pathway. This research is crucial for understanding the fate of thiamethoxam in crops (R. Karmakar et al., 2009).
Sorption Behavior in Soils The study by Banerjee et al. (2008) on the sorption behavior of thiamethoxam in different Indian soils provided essential data on its interaction with soil components, contributing to the assessment of its mobility and persistence in agricultural environments (K. Banerjee et al., 2008).
Biodegradation by White-Rot Fungus Chen et al. (2021) demonstrated the ability of the white-rot fungus Phanerochaete chrysosporium to degrade thiamethoxam, highlighting a potential bioremediation approach to mitigate environmental contamination by this pesticide (Anwei Chen et al., 2021).
Microwave-Assisted Extraction for Residue Analysis Singh, Foster, and Khan (2004) developed a microwave-assisted extraction method for determining thiamethoxam residues in vegetables, providing a rapid and efficient technique for monitoring pesticide levels in food (S. Singh et al., 2004).
Discovery and Development Maienfisch et al. (2001) detailed the discovery and development of thiamethoxam as a second-generation neonicotinoid, outlining its synthesis, insecticidal activity, and advantages for pest management (P. Maienfisch et al., 2001).
特性
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZPOKUUAIXIW-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N(C(=N[N+](=O)[O-])N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiamethoxam-d4 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
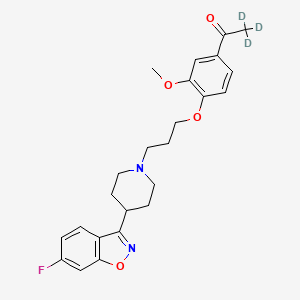
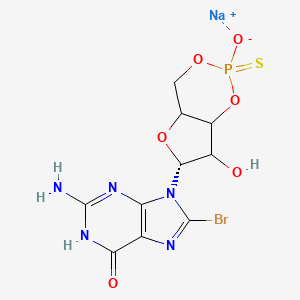
![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
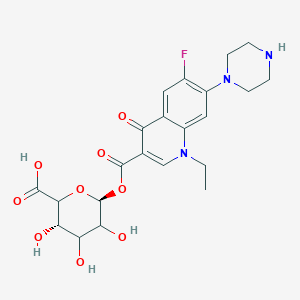
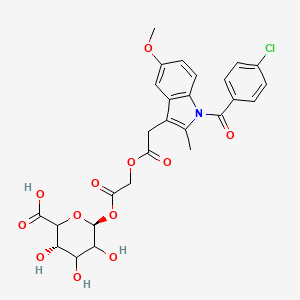
![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
